1-Amino-3-(2,4-difluoro-5-methoxyphenyl)urea
Description
Properties
IUPAC Name |
1-amino-3-(2,4-difluoro-5-methoxyphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N3O2/c1-15-7-3-6(12-8(14)13-11)4(9)2-5(7)10/h2-3H,11H2,1H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMMYZKHEJOBJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)NC(=O)NN)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-3-(2,4-difluoro-5-methoxyphenyl)urea can be synthesized through a multi-step process. One common method involves the reaction of 2,4-difluoro-5-methoxyaniline with phosgene to form the corresponding isocyanate intermediate. This intermediate is then reacted with ammonia to yield the desired urea derivative. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters and purification steps to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-(2,4-difluoro-5-methoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under mild to moderate temperatures.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-Amino-3-(2,4-difluoro-5-methoxyphenyl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-Amino-3-(2,4-difluoro-5-methoxyphenyl)urea involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction processes.
Comparison with Similar Compounds
Structural and Substituent Analysis
Key Compounds for Comparison :
1-(4-(3-Chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea (): Substituents: 3-Chloro-2-fluorophenoxy, 2,4-dimethoxyphenyl. Activity: Glucokinase activator . Comparison: The target compound lacks the pyridin-2-yl scaffold and chloro substituent but shares methoxy and fluorine groups. The 2,4-difluoro substitution in the target may enhance electronegativity compared to the mono-fluoro group in this analog.
15-(2,4-Difluoro-5-methoxyphenyl)-4-thia-2,5,9-triaza-1(2,4)-pyrimidina-3(1,3)-benzenacyclononaphane 4,4-dioxide (66) (): Substituents: 2,4-Difluoro-5-methoxyphenyl. Activity: Macrocyclic kinase inhibitor. Synthesis yield (66%) highlights feasible scalability .
1-[3-(2-Hydroxyethylamino)-5-trifluoromethoxyphenyl]-3-[2-(2-hydroxyethyl)phenyl]urea (): Substituents: Trifluoromethoxy, hydroxyethyl. Synthesis: Copper-catalyzed amination with 22% yield. Comparison: The trifluoromethoxy group offers stronger electron withdrawal than fluorine, but the target compound’s difluoro-methoxy combination balances lipophilicity and polarity .
Table 1: Substituent and Activity Comparison
Spectroscopic and Physicochemical Properties
- IR/NMR Trends: The amino group in urea derivatives typically shows NH stretches at ~3300–3400 cm⁻¹ (IR) . Fluorine substituents deshield neighboring protons, causing downfield shifts in ¹H NMR (e.g., 7.48–7.71 ppm for aromatic protons in ) .
Biological Activity
1-Amino-3-(2,4-difluoro-5-methoxyphenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
This compound is characterized by the presence of a urea functional group linked to a difluoromethoxy-substituted phenyl ring. This structure suggests potential interactions with various biological targets, which could lead to diverse pharmacological effects.
Research indicates that this compound may act as an enzyme inhibitor or receptor ligand, impacting several biological pathways. The following mechanisms have been highlighted in studies:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes associated with cancer and inflammation.
- Receptor Interaction : It may interact with various receptors, influencing cellular signaling pathways.
Anticancer Activity
This compound has shown promising results in anticancer studies. For instance, derivatives of similar urea compounds have demonstrated significant antiproliferative effects against various cancer cell lines. A study reported that certain urea derivatives exhibited IC50 values in the low micromolar range against A549 and HCT-116 cell lines, indicating potent anticancer properties .
| Compound | Target Cell Line | IC50 (μM) |
|---|---|---|
| This compound | A549 | 2.39 |
| This compound | HCT-116 | 3.90 |
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. In preclinical models, it was found to significantly reduce the levels of pro-inflammatory cytokines. This suggests its potential utility in treating inflammatory diseases.
Study on Antiproliferative Effects
In a study examining the antiproliferative activity of various urea derivatives, this compound derivatives were synthesized and tested against multiple cancer cell lines. The results indicated that these derivatives could inhibit cell proliferation effectively, with some compounds showing activity comparable to established anticancer drugs .
Enzyme Inhibition Study
Another study focused on the inhibition of human carbonic anhydrase (hCA), where similar compounds demonstrated effective binding to the enzyme's active site. This inhibition is crucial for developing therapies targeting conditions like glaucoma and certain cancers .
Q & A
Basic: What are the standard synthetic routes for 1-Amino-3-(2,4-difluoro-5-methoxyphenyl)urea, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, such as coupling of substituted phenyl isocyanates with amines. Key steps include:
- Urea bond formation : Reacting 2,4-difluoro-5-methoxyaniline with a suitable isocyanate precursor under anhydrous conditions.
- Purification : Column chromatography or recrystallization to isolate the product.
Optimization strategies: - Continuous flow synthesis : Enhances yield and reduces side reactions .
- Automated reaction monitoring : Real-time adjustment of parameters like temperature and stoichiometry .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
Basic: Which spectroscopic and crystallographic methods are recommended for structural characterization?
- X-ray diffraction (XRD) : Use SHELX programs (e.g., SHELXL) for small-molecule refinement to determine bond lengths, angles, and torsional parameters .
- ORTEP-III : Graphical interface for visualizing molecular geometry and thermal ellipsoids .
- Complementary techniques :
- NMR : and NMR to confirm substituent positions and urea linkage .
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation .
Basic: How can researchers assess the compound's preliminary biological activity?
- Kinase inhibition assays : Screen against kinase panels due to structural similarity to urea-based kinase inhibitors (e.g., compare with 1-(3-chloro-4-fluorophenyl)-3-(2-(dimethylamino)pyrimidin-5-yl)urea) .
- Antimicrobial testing : Use broth microdilution assays to determine MIC values against Gram-positive/negative strains .
- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values .
Advanced: How can contradictions in biological activity data across studies be resolved?
- Meta-analysis : Compare datasets from independent studies to identify outliers or methodological variability (e.g., differences in cell culture conditions) .
- Dose-response reevaluation : Confirm activity thresholds using standardized protocols (e.g., NIH/NCATS guidelines).
- Structural analogs : Test derivatives (e.g., chlorine vs. fluorine substitution) to isolate substituent-specific effects .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
- Substituent variation : Synthesize analogs with modified substituents (e.g., methoxy vs. ethoxy, fluorine vs. chlorine) to assess electronic and steric effects .
- Biological profiling : Compare inhibition potency across analogs using enzymatic assays (e.g., kinase inhibition ).
- Computational docking : Predict binding modes to target proteins (e.g., EGFR tyrosine kinase) using software like AutoDock .
Advanced: What computational methods are used to predict target interactions and pharmacokinetics?
- Molecular dynamics (MD) simulations : Analyze stability of ligand-protein complexes over time (e.g., GROMACS) .
- ADMET prediction : Tools like SwissADME to estimate solubility, bioavailability, and CYP450 interactions .
- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data .
Advanced: What strategies improve pharmacokinetic properties for in vivo studies?
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance oral bioavailability .
- Lipophilicity adjustment : Modify substituents to balance blood-brain barrier penetration and renal clearance .
- Metabolic stability assays : Use liver microsomes to identify metabolic hotspots and guide structural modifications .
Advanced: How can synthetic impurities be identified and minimized?
- HPLC-MS : Detect and quantify byproducts (e.g., unreacted intermediates) .
- Design of Experiments (DoE) : Statistically optimize reaction parameters (e.g., temperature, catalyst loading) to suppress side reactions .
- Crystallization control : Use seeding techniques to avoid polymorphic impurities .
Advanced: How to integrate crystallographic data with spectroscopic results for conformational analysis?
- Combined refinement : Use SHELXL-refined XRD structures to validate NMR-derived torsion angles .
- Dynamic NMR : Compare solution-state conformations with solid-state XRD data to assess flexibility .
- DFT calculations : Predict stable conformers and compare with experimental data .
Advanced: What experimental designs are effective for high-throughput biological screening?
- Fragment-based libraries : Screen against target panels using microplate readers for rapid IC determination .
- Automated liquid handling : Minimize variability in compound dilution and dispensing .
- Positive/negative controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
